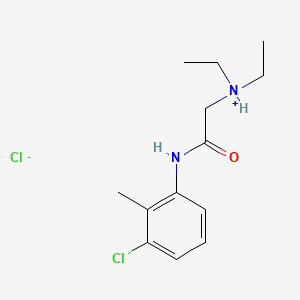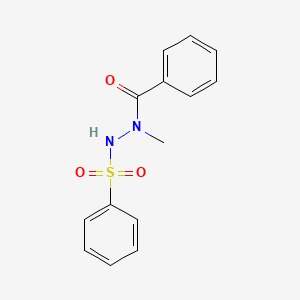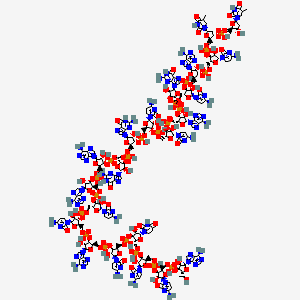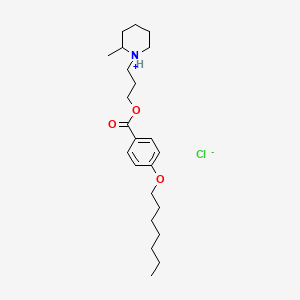
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a hydrochloride salt .
Métodos De Preparación
The synthesis of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves multiple steps. The general synthetic route includes the reaction of benzamidine with various haloketones to form 2,4-disubstituted imidazoles . The specific reaction conditions and industrial production methods for this compound are not widely documented, but typically involve standard organic synthesis techniques such as condensation reactions, purification, and crystallization.
Análisis De Reacciones Químicas
Benzamidine derivatives, including Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride, undergo various types of chemical reactions:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzamidine derivatives.
Common Reagents and Conditions: Typical reagents include haloketones, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and pH levels.
Aplicaciones Científicas De Investigación
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest.
Biology: Acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases.
Industry: Utilized in the synthesis of various chemical compounds and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves its role as a competitive inhibitor. It binds to the active site of enzymes such as trypsin, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This interaction is crucial in various biochemical processes and pharmaceutical applications.
Comparación Con Compuestos Similares
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride can be compared with other benzamidine derivatives:
Benzamidine: The simplest aryl amidine with the formula C6H5C(NH)NH2.
N’-Allyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)benzamidine: Contains similar structural elements but with different substituents.
2-(Diisopropylamino)ethyl methacrylate: Used in nanoparticle synthesis for drug delivery applications.
These compounds share similar core structures but differ in their substituents and specific applications, highlighting the uniqueness of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride in its specific uses and properties.
Propiedades
Número CAS |
80784-95-8 |
|---|---|
Fórmula molecular |
C27H35Br2N3S |
Peso molecular |
593.5 g/mol |
Nombre IUPAC |
2-[4-[anilino(phenyl)methylidene]azaniumylphenyl]sulfanylethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C27H33N3S.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
Clave InChI |
CXICPDHLXRKZQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CCSC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















